Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate
Description
Properties
IUPAC Name |
ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-2-23-16(20)10-9-15(19)17-13-5-7-14(8-6-13)24(21,22)18-11-3-4-12-18/h5-8H,2-4,9-12H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPDWOWZFYYAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction-Based Synthesis
A patented method for ethyl 2-oxo-4-phenylbutyrate (CN101265188A) provides a template for β-keto ester synthesis. Adapting this protocol:
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Grignard reagent formation : β-Bromoethylbenzene reacts with magnesium in methyl tert-butyl ether (MTBE) at 30–60°C for 1–12 hours.
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Addition to diethyl oxalate : The Grignard reagent reacts with diethyl oxalate at −30–50°C, followed by acid hydrolysis to yield the β-keto ester.
Key parameters :
Table 1: Optimization of Grignard Reaction Conditions
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 30–60 | 45 | Maximizes rate |
| Reaction time (h) | 1–12 | 6 | Balances completion |
| MTBE:Substrate ratio | 1:1–5:1 | 3:1 | Prevents side reactions |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates β-keto ester formation. For ethyl 4,4,4-trifluoro-3-oxobutanoate, reactions completed in 5–15 minutes under microwave conditions achieved 52–90% yields. Adapting this for the target compound:
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Reagents : 4-Aminophenyl pyrrolidin-1-yl sulfone, ethyl acetoacetate, and K₂CO₃.
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Conditions : Microwave at 100–120°C for 10–20 minutes in polar aprotic solvents (e.g., DMF).
Advantages :
Sulfonylaniline Fragment Preparation
Sulfonylation of 4-Nitroaniline
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Sulfonyl chloride synthesis : React pyrrolidine with chlorosulfonic acid to form pyrrolidin-1-ylsulfonyl chloride.
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Coupling to 4-nitroaniline :
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4-Nitroaniline reacts with pyrrolidin-1-ylsulfonyl chloride in pyridine/DCM at 0–5°C.
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Stir for 4–6 hours, followed by aqueous workup.
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Reduction of nitro group : Hydrogenate with Pd/C in ethanol to yield 4-aminophenyl pyrrolidin-1-yl sulfone.
Yield : 65–80% for analogous sulfonamides.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
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Activation : Treat ethyl 4-oxobutanoate with EDCI/HOBt in anhydrous THF.
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Coupling : Add 4-aminophenyl pyrrolidin-1-yl sulfone and stir at room temperature for 12–24 hours.
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Workup : Extract with ethyl acetate, wash with brine, and purify via silica chromatography.
One-Pot Tandem Approach
Combining fragment synthesis and coupling in a single vessel reduces intermediate isolation:
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In situ β-keto ester formation : Generate ethyl 4-oxobutanoate via Claisen condensation.
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Direct amidation : Introduce the sulfonylaniline fragment and a coupling agent (e.g., DCC).
Challenges :
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Requires strict stoichiometric control.
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Competing side reactions may reduce yield.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | Time | Scalability | Purity |
|---|---|---|---|---|
| Grignard + EDCI | 60–70 | 18–24 h | Moderate | ≥95% |
| Microwave + One-Pot | 55–65 | 2–4 h | High | 90–95% |
| Reductive Amination | 50–60 | 24–48 h | Low | 85–90% |
Key findings :
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Microwave-assisted methods offer time efficiency but require specialized equipment.
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Grignard-based routes provide higher yields but involve moisture-sensitive intermediates.
Challenges and Optimization Opportunities
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Sulfonamide Stability : The pyrrolidinylsulfonyl group is prone to hydrolysis under acidic conditions. Neutral pH during coupling is critical.
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β-Keto Ester Reactivity : The 4-oxo group may undergo unwanted aldol condensations. Low-temperature reactions (−10°C) mitigate this.
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Purification : Silica gel chromatography remains the most effective method, though preparative HPLC could enhance purity for pharmaceutical applications.
Chemical Reactions Analysis
Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and sulfonyl groups.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate features a unique molecular structure that includes a pyrrolidine ring, a sulfonyl group, and an ester functional group. Its molecular formula is , with a molecular weight of approximately 354.4 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which are essential for its reactivity in synthetic chemistry.
Organic Synthesis
Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
The compound's structural attributes make it a candidate for studying enzyme interactions and protein binding. Research has indicated that it may inhibit specific enzymes or receptors, thereby modifying their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its ability to interact with biological targets suggests that it could be developed into drugs for treating various conditions, including metabolic disorders and cancer.
Case Studies
Several studies have highlighted the applications of Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate:
Case Study 1: Enzyme Inhibition
A study demonstrated that the compound effectively inhibits certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.
Case Study 2: Cellular Assays
In vitro assays showed that Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate significantly reduces lipid accumulation in hepatocytes, indicating its role in lipid metabolism modulation.
Case Study 3: Animal Models
In vivo experiments using diabetic mouse models revealed that the compound can lower blood glucose levels, suggesting its potential as a treatment for diabetes.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Esters
The volatility and stability of esters are influenced by molecular weight, substituent polarity, and chain length. Below is a comparative analysis based on chromatographic retention data from washing experiments and structural extrapolation:
Table 1: Comparative Properties of Ethyl Esters
| Compound Name | Molecular Weight (g/mol) | Volatility (Retention in Washings) | Key Substituents |
|---|---|---|---|
| Ethyl crotonate (peak 3) | 114 | Lost in 1st washing | Short chain, unsaturated |
| Ethyl isovalerate (peak 5) | 130 | Lost in 3rd washing | Branched alkyl group |
| Ethyl hexanoate (peak 9) | 144 | Decreased until final washing | Linear alkyl chain |
| Ethyl octanoate (peak 21) | 172 | Retained until final washing | Long alkyl chain |
| Target compound | 354 | Hypothesized: Retained longer | Sulfonamide, ketone, pyrrolidine |
Key Observations:
Volatility Trends: Lower molecular weight esters (e.g., ethyl crotonate, 114 g/mol) are highly volatile and eliminated early in wash cycles . Ethyl octanoate (172 g/mol), with a longer alkyl chain, persists due to reduced volatility .
Polarity Effects: Polar groups (e.g., sulfonamide, ketone) in the target compound may enhance water solubility, counteracting the low volatility predicted by its molecular weight. This could lead to faster removal in aqueous washings compared to nonpolar analogs like ethyl octanoate.
Research Findings and Hypotheses
- Evidence-Based Trends: The retention of ethyl octanoate (peak 21) until the final washing highlights the role of molecular weight in volatility . However, polar substituents in the target compound may alter this trend by increasing solubility.
- Hypothesized Behavior: Chromatographic Retention: The compound may elute later than ethyl octanoate due to higher molecular weight but show reduced peak area in aqueous phases due to sulfonamide-driven solubility. Synthetic Utility: The sulfonamide group could enable applications in drug design, where stability and polarity are critical.
Notes and Limitations
- Data Gaps: Direct experimental data on Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate are absent; comparisons rely on structural analogs .
- Confounding Factors : The interplay between molecular weight and polarity requires experimental validation (e.g., HPLC or GC-MS studies).
- Recommendations : Future work should measure partition coefficients and hydrolysis rates to resolve competing effects of bulkiness and polarity.
Biological Activity
Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and protein degradation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate has the following chemical characteristics:
- Molecular Formula : C16H20N2O5S
- Molecular Weight : 352.41 g/mol
- CAS Number : 898775-27-4
- Structural Features : The compound features a butanoate core with a sulfonamide group and a pyrrolidine moiety, which are critical for its biological activity.
The biological activity of Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate is primarily attributed to its role as an ALK (anaplastic lymphoma kinase) inhibitor . ALK is a protein that, when mutated, plays a significant role in various cancers, including non-small cell lung cancer (NSCLC). The compound induces degradation of ALK proteins, leading to reduced tumor growth and proliferation.
Key Mechanisms:
- Protein Degradation : The compound promotes the ubiquitin-proteasome pathway, facilitating the degradation of ALK and other related oncogenic proteins .
- Inhibition of Tumor Growth : In vitro studies have demonstrated that the compound effectively reduces cell viability in ALK-positive cancer cell lines, indicating its potential as an anti-cancer agent .
Efficacy in Cancer Models
Several studies have evaluated the efficacy of Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate in preclinical models:
- In Vitro Studies :
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In Vivo Studies :
- Animal models treated with the compound exhibited reduced tumor sizes compared to control groups. Tumor growth inhibition was observed in xenograft models of ALK-positive tumors .
- Pharmacokinetic studies indicated that the compound has favorable absorption and distribution properties, making it a suitable candidate for further development .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
